molecular formula C10H11N5O4 B4619635 butyl 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

butyl 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B4619635
M. Wt: 265.23 g/mol
InChI Key: TZRKXKXEGQSELW-UHFFFAOYSA-N
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Description

Butyl 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C10H11N5O4 and its molecular weight is 265.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.08110385 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

One study details the one-pot synthesis of 6H-pyrrolo[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines using butyl 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine as a precursor. This process involves the reaction of the compound with carbonyl compounds in the presence of a base, leading to σH-adducts, which, upon reduction of the nitro group, undergo autoaromatization and cyclocondensation to form the final product (Gorbunov et al., 2008).

Another research study focuses on the synthesis of potential anticancer agents derived from the nitration of s-triazolo[2, 3-α]pyrimidine derivatives, leading to 6-nitro derivatives that were subsequently converted to 6-amino derivatives. These transformations highlight the chemical versatility and potential pharmacological relevance of the butyl 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate derivatives (Makisumi, 1961).

Antimicrobial Activity

Investigations into the antimicrobial activity of nitro derivatives of azolo[1,5-a]-pyrimidine and azolo[5,1-c][1,2,4]triazine have identified compounds within this class that exhibit promising activity against Gram-positive and Gram-negative bacteria. This line of research suggests potential applications in developing new antimicrobial agents (Rusinov et al., 2004).

Anticancer and Antioxidant Properties

The synthesis and antioxidant activity of novel pyrimido[4,5-b]quinolin-4-one derivatives with new ring systems, including triazolopyridopyrimidines, have been reported. Such compounds demonstrate significant antioxidant effects, suggesting their potential in medicinal chemistry for therapeutic applications (El-Gazzar et al., 2007).

Properties

IUPAC Name

butyl 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c1-2-3-4-19-9(16)8-12-10-11-5-7(15(17)18)6-14(10)13-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRKXKXEGQSELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NN2C=C(C=NC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.